1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, a methoxyphenyl group, and a sulfonyl group attached to a piperazine ring. These functional groups contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Introduction of the chlorophenoxy group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate acetylating agent.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may interact with histamine receptors to exert anti-allergic effects .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]piperazine: A piperazine derivative with similar structural features but different functional groups.
1-(4-Methoxyphenyl)piperazine: Another piperazine derivative with a methoxyphenyl group but lacking the chlorophenoxy and acetyl groups.
Uniqueness
1-[(4-Chlorophenoxy)acetyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21ClN2O5S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-16-6-8-18(9-7-16)28(24,25)22-12-10-21(11-13-22)19(23)14-27-17-4-2-15(20)3-5-17/h2-9H,10-14H2,1H3 |
InChI Key |
JELWUHOUWOZCRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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